molecular formula C10H14ClNOS B1467312 {1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol CAS No. 1250969-20-0

{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol

Cat. No. B1467312
CAS RN: 1250969-20-0
M. Wt: 231.74 g/mol
InChI Key: LBVHMOIVMRJLSH-UHFFFAOYSA-N
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Description

The compound “{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also has a chloro group attached to the thiophene ring and a hydroxyl group attached to the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . The pyrrolidine and thiophene rings likely contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. The chloro group might make the compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Nonlinear Optical (NLO) Material Development

This compound has been utilized in the synthesis of materials with potential nonlinear optical properties . Such materials are crucial for the development of new photonic technologies, including optical switches , modulators , and frequency converters . The ability to grow high-quality single crystals by slow evaporation techniques enhances the practical applications in devices that require precise control over light.

Allosteric Modulation of Muscarinic Receptors

Research indicates that derivatives of this compound can act as positive allosteric modulators for muscarinic M3 receptors . This application is significant in pharmacology, as it can lead to the development of new drugs that modulate these receptors, which play a vital role in treating conditions like overactive bladder and gastrointestinal disorders .

Crystal Engineering and Design

The compound’s structural features make it suitable for crystal engineering purposes. It can be used to design and grow novel organic crystals with desired physical and chemical properties . These crystals can be applied in various fields, including semiconductors , catalysis , and sensing technologies .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies would likely be needed to fully understand its properties and potential applications .

properties

IUPAC Name

[1-[(5-chlorothiophen-2-yl)methyl]pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNOS/c11-10-2-1-9(14-10)6-12-4-3-8(5-12)7-13/h1-2,8,13H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVHMOIVMRJLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)CC2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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